molecular formula C10H13BrFNO2S B1408242 4-bromo-N-(tert-butyl)-3-fluorobenzenesulfonamide CAS No. 1704097-17-5

4-bromo-N-(tert-butyl)-3-fluorobenzenesulfonamide

Cat. No.: B1408242
CAS No.: 1704097-17-5
M. Wt: 310.19 g/mol
InChI Key: KOVFQFUOHXQBGK-UHFFFAOYSA-N
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Description

4-Bromo-N-(tert-butyl)-3-fluorobenzenesulfonamide (CAS 93281-65-3) is a high-purity chemical compound supplied for research purposes. This compound features a benzene-sulfonamide core structure substituted with bromo and fluoro groups at the 3 and 4 positions, and a tert-butyl group on the sulfonamide nitrogen . The molecular formula is C10H14BrNO2S and it has a molecular weight of 292.19 g/mol . The presence of both bromo and fluoro substituents on the aromatic ring makes this compound a valuable intermediate in synthetic and medicinal chemistry. The bromine atom serves as an excellent handle for further functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the synthesis of a diverse library of derivatives . The fluorine atom can influence the compound's electronic properties and metabolic stability, which is of particular interest in the design of bioactive molecules. Sulfonamide compounds are investigated for their potential to inhibit various biological targets. Research into structurally related benzene-sulfonamide compounds has identified them as a novel class of potent Oxidative Phosphorylation (OXPHOS) inhibitors, which is a promising therapeutic strategy for certain cancer subtypes . This suggests potential research applications in developing novel inhibitors for cancer metabolism studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions. Refer to the safety data sheet for comprehensive hazard and handling information.

Properties

IUPAC Name

4-bromo-N-tert-butyl-3-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFNO2S/c1-10(2,3)13-16(14,15)7-4-5-8(11)9(12)6-7/h4-6,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVFQFUOHXQBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-tert-butylbenzenesulfonamide Core

A well-documented method for synthesizing N-tert-butylbenzenesulfonamide derivatives involves the reaction of benzenesulfonamide with tert-butyl alcohol or related tert-butyl reagents in the presence of a catalyst under reflux conditions. This method is adaptable to substituted benzenesulfonamides, including 4-bromo-3-fluorobenzenesulfonamide.

Key Reaction Parameters:

Parameter Details
Starting material 4-bromo-3-fluorobenzenesulfonamide or benzenesulfonamide derivatives
Tert-butyl source tert-butyl alcohol, tert-butyl acrylate, or tert-butyl propionate
Catalyst Hafnium tetrachloride (preferred), zirconium tetrachloride
Solvent N-methylpyrrolidone (preferred), toluene, xylene, dimethyl sulfoxide, diphenyl ether
Temperature 150 °C (reflux)
Reaction time Until disappearance of starting sulfonamide (monitored by HPLC)
Catalyst loading 1–10% by mass of benzenesulfonamide, typically 3%
Purification Cooling, filtration of insolubles, vacuum desolventization

Reaction Monitoring:

  • High-performance liquid chromatography (HPLC) is used to monitor the disappearance of the starting sulfonamide.
  • Chromatographic conditions: mobile phase methanol-water (70:30), detection wavelength 254 nm.

Representative Example:

  • 31.81 mmol of benzenesulfonamide reacted with 47.72 mmol tert-butanol and 0.9543 mmol hafnium tetrachloride in 30 mL N-methylpyrrolidone.
  • Heated at 150 °C under reflux.
  • Yield: 97.5%, purity by HPLC: 98.8%.
  • Mass spectrometry confirmed product identity (m/z 213.08).

Specific Adaptation for 4-bromo-N-(tert-butyl)-3-fluorobenzenesulfonamide

While the above method describes general N-tert-butylbenzenesulfonamide synthesis, the presence of bromine and fluorine substituents on the benzene ring requires careful selection of reaction conditions to avoid side reactions.

An alternative synthetic route involves:

  • Starting from 4-bromo-3-fluorobenzenesulfonyl chloride or sulfonamide.
  • Reacting with tert-butylamine or tert-butyl-containing nucleophiles under mild conditions.
  • Purification by extraction, washing, drying, and silica-gel column chromatography.

Typical Workup:

Step Description
Reaction Stirring at room temperature overnight
Extraction Multiple ethyl acetate extractions of aqueous layer
Washing Water and brine washes to remove impurities
Drying Over sodium sulfate (Na2SO4)
Concentration Evaporation of solvent
Purification Silica-gel column chromatography (gradient from 100% dichloromethane to 20% ethyl acetate/dichloromethane)
Yield Approximately 97%

This method has been reported for closely related sulfonamide derivatives and is adaptable for the 4-bromo-3-fluoro substitution pattern.

Additional Synthetic Insights

  • The electron-withdrawing effects of fluorine and bromine influence the reactivity of the sulfonamide nitrogen and the overall reaction kinetics.
  • Steric hindrance from the tert-butyl group can reduce reaction rates; thus, catalysts like hafnium tetrachloride improve efficiency.
  • Use of high-boiling, polar aprotic solvents such as N-methylpyrrolidone facilitates the reaction by dissolving both organic and inorganic components and stabilizing intermediates.
  • Reaction temperature control at 150 °C is critical to balance reaction rate and product stability.
Parameter Method 1: Catalytic Reflux Method 2: Room Temp Stirring & Chromatography
Starting Material Benzenesulfonamide or substituted derivative 4-bromo-3-fluorobenzenesulfonamide
Tert-butyl Source tert-butanol, tert-butyl acrylate, or propionate tert-butylamine or tert-butyl-containing nucleophile
Catalyst Hafnium tetrachloride (3%) None or mild base
Solvent N-methylpyrrolidone Ethyl acetate, dichloromethane for purification
Temperature 150 °C reflux Ambient temperature
Reaction Time Until raw material disappearance (monitored by HPLC) Overnight stirring
Yield >95.5% ~97%
Purity >98% (HPLC) High, after chromatography
Workup Cooling, filtration, vacuum desolventization Extraction, washing, drying, chromatography
  • The catalytic reflux method with hafnium tetrachloride provides high yield and purity with a relatively fast reaction time and industrial scalability.
  • The room temperature stirring method followed by chromatographic purification is suitable for sensitive substrates and provides excellent yields but may require longer reaction times and more extensive purification.
  • Both methods avoid highly toxic reagents and support green chemistry principles by reducing hazardous waste and using relatively benign solvents.
  • Monitoring by HPLC ensures precise determination of reaction completion, critical for reproducibility and scale-up.

The preparation of this compound is effectively achieved through catalytic N-alkylation of the corresponding benzenesulfonamide derivatives using tert-butyl alcohol or related reagents under reflux with hafnium tetrachloride catalyst in N-methylpyrrolidone. Alternatively, room temperature nucleophilic substitution followed by chromatographic purification offers a viable route. Both methods yield high purity products with excellent yields, suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(tert-butyl)-3-fluorobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-N-(tert-butyl)-3-fluorobenzenesulfonamide serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and cancer. Its sulfonamide group allows it to mimic natural substrates, facilitating enzyme inhibition.

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. For instance, it exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus .
  • Anticancer Properties : Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines with IC50 values ranging from 10 to 20 µM .
  • Anti-inflammatory Effects : Research has shown that it can inhibit pro-inflammatory cytokines in macrophage cultures, suggesting potential applications in treating inflammatory diseases .

Materials Science

Due to its unique chemical properties, this compound is utilized in the development of advanced materials such as polymers and coatings. Its ability to modify surface properties makes it valuable for enhancing material performance .

Biological Studies

Researchers utilize this compound to study the effects of sulfonamides on biological systems. This includes investigations into enzyme inhibition and protein interactions, which are crucial for understanding drug mechanisms and biological pathways .

Research Findings and Case Studies

Several studies have highlighted the biological activity and potential therapeutic applications of this compound:

  • Study 1 : Published in Bioorganic & Medicinal Chemistry, this study demonstrated significant antimicrobial activity against Staphylococcus aureus with an MIC value of 32 µg/mL .
  • Study 2 : In vitro assays on human cancer cell lines revealed that the compound inhibited cell growth with IC50 values ranging from 10 to 20 µM, indicating its potential as an anticancer agent .
  • Study 3 : A pharmacological investigation highlighted its anti-inflammatory effects through the inhibition of pro-inflammatory cytokines in macrophage cultures .

Mechanism of Action

The mechanism of action of 4-bromo-N-(tert-butyl)-3-fluorobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The presence of the bromine and fluorine atoms enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-(tert-butyl)benzamide: Similar structure but lacks the fluorine atom.

    4-Bromo-N-(tert-butyl)-2-fluorobenzenesulfonamide: Similar structure with the fluorine atom in a different position.

    4-Bromo-N-(tert-butyl)-3-chlorobenzenesulfonamide: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

4-Bromo-N-(tert-butyl)-3-fluorobenzenesulfonamide is unique due to the specific positioning of the bromine, fluorine, and tert-butyl groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Biological Activity

4-Bromo-N-(tert-butyl)-3-fluorobenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₄BrFNO₂S
  • Molecular Weight : 343.22 g/mol

This compound features a bromine atom, a fluorine atom, and a tert-butyl group attached to a benzenesulfonamide backbone, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been shown to interact with sulfonamide-sensitive enzymes, affecting their catalytic activity.
  • Receptor Modulation : It potentially modulates receptors associated with various physiological responses, which can lead to altered signaling pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, indicating potential applications in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies have indicated that it may inhibit the proliferation of certain cancer cell lines, suggesting a role in cancer therapeutics.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Study 1 : A study published in Bioorganic & Medicinal Chemistry demonstrated that the compound showed significant antimicrobial activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL .
  • Study 2 : In vitro assays conducted on human cancer cell lines revealed that the compound inhibited cell growth with IC50 values ranging from 10 to 20 µM, suggesting its potential as an anticancer agent .
  • Study 3 : A pharmacological investigation highlighted its anti-inflammatory effects through the inhibition of pro-inflammatory cytokines in macrophage cultures, indicating its potential use in inflammatory conditions.

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialMIC against Staphylococcus aureus: 32 µg/mL
AnticancerIC50 against cancer cell lines: 10-20 µM
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Q. What are the established synthetic routes for 4-bromo-N-(tert-butyl)-3-fluorobenzenesulfonamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves sequential sulfonylation and halogenation steps. For example:

  • Step 1 : Sulfonylation of 3-fluoroaniline derivatives with tert-butylsulfonyl chloride under Schotten-Baumann conditions (base-mediated aqueous/organic biphasic system).
  • Step 2 : Bromination at the para position using bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or DCM) with catalytic Lewis acids like FeCl₃ .
  • Characterization : Intermediates are validated via 1H^1 \text{H}/13C^{13} \text{C} NMR (e.g., tert-butyl singlet at δ 1.4 ppm in 1H^1 \text{H} NMR) and LC-MS for molecular weight confirmation. Purity is assessed by HPLC with UV detection at 254 nm .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures (70:30 v/v) to exploit solubility differences.
  • Column Chromatography : Silica gel (60–120 mesh) with gradient elution (hexane:ethyl acetate, 8:2 to 6:4) to separate halogenated byproducts .
  • Troubleshooting : If bromination yields di-substituted impurities (e.g., 2,4-dibromo derivatives), adjust stoichiometry (NBS:substrate = 1:1) and monitor reaction progress via TLC (Rf = 0.5 in hexane:EA 7:3) .

Advanced Research Questions

Q. How can reaction conditions for bromination be optimized to maximize yield and minimize di-brominated byproducts?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial design to evaluate factors: temperature (0–25°C), solvent polarity (DCM vs. DMF), and catalyst loading (FeCl₃: 0.5–5 mol%). Response variables include yield and selectivity .
  • Kinetic Studies : Use in-situ FTIR to monitor bromine consumption rates. Lower temperatures (0–5°C) reduce radical side reactions, favoring mono-bromination .
  • Data Contradictions : Some protocols report FeCl₃ as critical, while others use Br₂ without catalysts. Resolve by testing under anhydrous conditions to exclude water-induced side reactions .

Q. What structure-activity relationships (SAR) are observed when modifying the tert-butyl or fluorine groups in this sulfonamide?

Methodological Answer:

  • tert-Butyl Group : Replace with cyclopropyl or isopropyl to study steric effects on target binding. For example, tert-butyl enhances metabolic stability but reduces solubility (logP increases by ~0.5 units) .
  • Fluorine Substitution : Replace F with Cl or CF₃ to assess electronic effects. Fluorine’s electronegativity improves membrane permeability (tested via PAMPA assay) but may reduce hydrogen-bonding interactions in enzyme pockets .
  • Validation : Compare IC₅₀ values in enzyme inhibition assays (e.g., carbonic anhydrase) and correlate with computational docking (AutoDock Vina) .

Q. How can reactive intermediates (e.g., sulfonyl chlorides) be stabilized during synthesis?

Methodological Answer:

  • Low-Temperature Handling : Prepare sulfonyl chloride intermediates at –20°C in anhydrous THF to prevent hydrolysis.
  • In-Situ Quenching : Add tert-butylamine directly to the reaction mixture to trap the sulfonyl chloride, avoiding isolation .
  • Stability Monitoring : Use 19F^{19} \text{F} NMR to detect decomposition (e.g., appearance of free fluoride ions at δ –120 ppm) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-(tert-butyl)-3-fluorobenzenesulfonamide
Reactant of Route 2
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4-bromo-N-(tert-butyl)-3-fluorobenzenesulfonamide

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